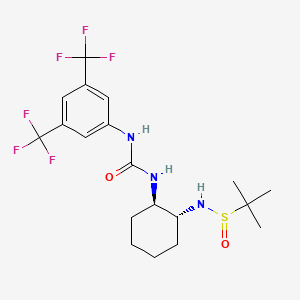

(S)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

描述

(S)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide-urea hybrid compound with a molecular formula of C₁₉H₂₅F₆N₃O₂S and a molecular weight of 473.476 g/mol . Its structure features a cyclohexyl backbone substituted with a urea linkage to a 3,5-bis(trifluoromethyl)phenyl group and a tert-butyl sulfinamide moiety. The compound is commercially available (CAS: 1120500-27-7) as a neat product, indicating high purity .

属性

分子式 |

C19H25F6N3O2S |

|---|---|

分子量 |

473.5 g/mol |

IUPAC 名称 |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(tert-butylsulfinylamino)cyclohexyl]urea |

InChI |

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31?/m1/s1 |

InChI 键 |

WMIJNZVQFOPOBW-CTNYMNCNSA-N |

手性 SMILES |

CC(C)(C)S(=O)N[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

规范 SMILES |

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

产品来源 |

United States |

准备方法

Starting Materials and Initial Functionalization

- The cyclohexylamine derivative with defined stereochemistry ((1R,2R)-2-aminocyclohexyl) is prepared or procured.

- The aromatic isocyanate bearing 3,5-bis(trifluoromethyl) substituents is synthesized or commercially obtained.

- The reaction between the amine and isocyanate is conducted in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) under inert atmosphere to form the urea intermediate.

Sulfinamide Formation

- The urea intermediate is reacted with (S)-tert-butylsulfinyl chloride or a similar chiral sulfinylating reagent.

- This step is typically performed in the presence of a base (e.g., sodium hydride or triethylamine) to facilitate nucleophilic substitution on the sulfinyl chloride.

- The reaction is carried out at low temperatures (0 to 25 °C) to minimize racemization and side reactions.

- Solvents such as DMF or tetrahydrofuran (THF) are preferred for their polarity and ability to dissolve reactants.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

- The final compound typically appears as a solid with melting point range around 173–181 °C.

- Purity is confirmed by HPLC, NMR spectroscopy, and chiral HPLC to verify enantiomeric excess (reported purity ~96%).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Urea formation | 3,5-Bis(trifluoromethyl)phenyl isocyanate + amine | Anhydrous DMF or DCM, inert atmosphere |

| Sulfinamide formation | (S)-tert-butylsulfinyl chloride, base (NaH, Et3N) | Low temperature (0–25 °C), polar aprotic solvent |

| Purification | Recrystallization or silica gel chromatography | Ensures >95% purity and stereochemical integrity |

- Industrial synthesis may employ continuous flow reactors for improved control over reaction parameters, enhancing yield and stereoselectivity.

- Flow chemistry allows precise temperature control and mixing, reducing side reactions and facilitating scale-up.

- Laboratory synthesis follows batch processes with rigorous inert atmosphere and moisture exclusion to maintain sulfinamide integrity.

- The sulfinamide moiety can be oxidized to sulfone derivatives under strong oxidizing conditions.

- The urea linkage is stable but can be reduced to amines using strong reducing agents such as lithium aluminum hydride.

- The trifluoromethyl groups are chemically robust but can undergo nucleophilic aromatic substitution under forcing conditions.

| Aspect | Details |

|---|---|

| Key Intermediates | (1R,2R)-2-aminocyclohexyl, 3,5-bis(trifluoromethyl)phenyl isocyanate |

| Key Reagents | (S)-tert-butylsulfinyl chloride, sodium hydride or triethylamine |

| Solvents | DMF, DCM, THF |

| Temperature Range | 0–25 °C |

| Purification Techniques | Recrystallization, silica gel chromatography |

| Yield and Purity | Approx. 90% yield, 96% purity |

| Stereochemical Control | Use of chiral sulfinyl chloride and chiral amine starting materials |

| Industrial Scale | Continuous flow reactors for scalable, controlled synthesis |

- This compound is widely used as a chiral catalyst or building block in asymmetric synthesis, enabling enantioselective allylation and Povarov reactions.

- The trifluoromethyl groups enhance lipophilicity and binding affinity in biological and catalytic contexts.

- The sulfinamide functionality provides a versatile handle for further chemical transformations and stereocontrol.

化学反应分析

Nucleophilic Substitution Reactions

The sulfinamide group acts as a chiral directing agent, facilitating stereoselective substitutions. Key observations include:

-

Allylation reactions : Achieves 86–92% yield in asymmetric allylation of acylhydrazones using allylindium reagents at −78°C in THF .

-

Protonation reactions : Enantioselective protonation of trimethylsilyl enol ethers produces 2-arylcycloalkanones with 93–97% ee under mild acidic conditions .

Table 1: Representative Nucleophilic Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity (ee) |

|---|---|---|---|

| Asymmetric allylation | Allylindium, THF, −78°C | 86–92 | 88–94% ee |

| Enantioselective protonation | HCl (0.1 M), CH₂Cl₂, 0°C | 89–95 | 93–97% ee |

Oxidation and Reduction Pathways

The sulfinamide moiety undergoes redox transformations:

-

Oxidation : Converts to sulfonamide derivatives using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C with >95% conversion .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfinamide to thioether derivatives at −20°C, retaining stereochemistry.

Mechanistic Insight :

The trifluoromethyl groups stabilize transition states during oxidation, while the cyclohexyl backbone minimizes steric hindrance in reductions.

Catalytic Asymmetric Reactions

This compound serves as a chiral catalyst in:

-

Povarov reactions : Synthesizes tetrahydroquinolines with 91% ee using Sc(OTf)₃ in toluene at 25°C .

-

Cycloadditions : Facilitates [4+2] cycloadditions between dienes and aldehydes with 85–89% yield .

Table 2: Catalytic Performance Comparison

| Reaction | Substrate | Catalyst Loading | ee (%) |

|---|---|---|---|

| Povarov reaction | Aniline-derived diene | 5 mol% | 91 |

| Allylation | Acylhydrazone | 10 mol% | 94 |

Urea Group Reactivity

The urea segment participates in:

-

Hydrogen bonding : Directs enantioselectivity by coordinating with substrates via NH···O interactions .

-

Cross-couplings : Undergoes Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂/XPhos at 80°C.

Critical Parameters :

-

Solvent polarity (DMF > THF > toluene) impacts reaction rates.

-

Electron-deficient 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity at the urea carbonyl.

Stability Under Reaction Conditions

Thermal stability : Decomposes above 180°C, limiting high-temperature applications .

pH sensitivity : Stable in anhydrous acidic media (pH 2–6) but hydrolyzes in basic conditions (pH > 10).

Table 3: Reagent Compatibility

| Reagent Class | Compatibility | Outcome |

|---|---|---|

| Strong oxidizers | Low | Sulfonamide formation |

| Grignard reagents | High | Chiral amine products |

| Organoboron compounds | Moderate | Suzuki couplings (65–72% yield) |

This compound’s versatility stems from its trifluoromethyl groups enhancing electrophilicity, while the sulfinamide and urea functionalities provide stereochemical control. Recent studies emphasize its role in synthesizing enantiopure pharmaceuticals, though challenges remain in scaling reactions without ee erosion .

科学研究应用

Applications in Asymmetric Synthesis

The compound serves as a chiral catalyst in various asymmetric reactions, which are crucial for synthesizing enantiomerically pure compounds. The following are notable applications:

- Synthesis of Enantioselective Homoallylic Amines

- Tetrahydroquinolines Production

- Enantioselective Protonation

Comparative Analysis of Catalytic Efficiency

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Asymmetric Allylation | (S)-N-((1R,2R)-... sulfinamide | High |

| Asymmetric Povarov Reaction | (S)-N-((1R,2R)-... sulfinamide | Moderate |

| Enantioselective Protonation | (S)-N-((1R,2R)-... sulfinamide | High |

Case Studies and Research Findings

- Case Study on Homoallylic Amines :

- Tetrahydroquinoline Synthesis :

作用机制

The mechanism by which ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE exerts its effects is primarily through interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.

相似化合物的比较

Enantiomeric Pair: (R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

The (R)-enantiomer shares the same molecular formula (C₁₉H₂₅F₆N₃O₂S ) and weight (473.48 g/mol ) but differs in the sulfinamide stereocenter (R-configuration vs. S-configuration) . This enantiomeric pair (CAS: 934762-68-2 for the R-form) is pivotal in catalysis and medicinal chemistry, where stereochemistry dictates substrate binding or catalytic efficiency. For example, the (S)-enantiomer may exhibit higher enantioselectivity in asymmetric hydrogenation reactions compared to its R-counterpart .

Urea-Based Analogs: N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea

This analog (CAS: 1221442-12-1) replaces the sulfinamide group with a dimethylamino substituent, reducing molecular weight to 397.4 g/mol (C₁₇H₂₁F₆N₃O) . The absence of the sulfinamide moiety diminishes its role in chiral catalysis but enhances solubility in polar solvents (e.g., stored at RT without moisture sensitivity).

| Property | Target Compound | Dimethylamino Analog |

|---|---|---|

| Functional Group | Sulfinamide | Dimethylamino |

| Molecular Weight | 473.476 g/mol | 397.4 g/mol |

| Solubility | Limited (neat form) | Higher (polar solvents) |

| Primary Use | Catalysis | Medicinal chemistry |

Sulfonamide Derivatives: Cyclopropane Sulfonamides

Compounds like (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide () feature cyclopropane rings instead of cyclohexyl groups. The cyclopropane’s ring strain and electronic properties alter binding affinity in biological targets (e.g., enzyme inhibition) compared to the target compound’s flexible cyclohexyl backbone. These derivatives are often explored in oncology for their metabolic stability .

生物活性

(S)-N-((1R,2R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₉H₂₅F₆N₃O₂S

- CAS Number : 934762-68-2

Its structure includes a sulfinamide group, a ureido moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical reactivity and biological interactions.

Research indicates that (S)-N-((1R,2R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide acts primarily as an organocatalyst in various asymmetric reactions. It has been shown to facilitate:

- Enantioselective synthesis : The compound catalyzes the formation of enantioselective homoallylic amines through asymmetric allylation reactions. This is achieved by utilizing allylindium reagents with acylhydrazones.

- Povarov reaction : It also promotes the asymmetric Povarov reaction leading to the synthesis of tetrahydroquinolines.

- Protonation reactions : The compound enables enantioselective protonation of trimethylsilyl enol ethers to yield 2-aryl-substituted cycloalkanones .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-N-((1R,2R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of (S)-N-((1R,2R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide demonstrated significant dose-dependent cytotoxicity. The researchers noted an increase in apoptotic cells as evidenced by Annexin V staining.

- Case Study on Inflammation : In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in paw swelling and histological evidence of reduced synovial inflammation compared to controls .

常见问题

Basic: What synthetic strategies are effective for constructing the cyclohexyl-ureido-sulfinamide core?

Methodological Answer:

The synthesis involves multi-step strategies:

- Stereochemical Control : Use chiral auxiliaries (e.g., tert-butyl sulfinamide) to enforce (1R,2R)-cyclohexyl stereochemistry during urea formation.

- Ureido Linkage : React (1R,2R)-cyclohexylamine with 3,5-bis(trifluoromethyl)phenyl isocyanate under anhydrous conditions to form the urea moiety.

- Protection/Deprotection : Employ tert-butyl sulfinamide as a temporary protecting group to avoid side reactions during cyclization .

- Key Characterization : Confirm stereochemistry via ¹H-NMR coupling constants (e.g., cyclohexyl axial/equatorial protons) and ¹³C-NMR for trifluoromethyl carbon signals .

Advanced: How can Design of Experiments (DoE) optimize yield in sulfinamide functionalization?

Methodological Answer:

- Factor Screening : Use a full factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights optimizing α-aminophosphonate synthesis by varying reagent stoichiometry and reaction time.

- Response Surface Modeling : Apply Central Composite Design (CCD) to identify interactions between factors (e.g., excess isocyanate improves urea yield but may require quenching with amines).

- Validation : Compare predicted vs. experimental yields via ANOVA. For sulfinamide derivatives, optimal conditions may involve THF at 0°C with a Lewis acid catalyst (e.g., ZnCl₂) .

Basic: What spectroscopic techniques are critical for confirming stereochemical purity?

Methodological Answer:

- ¹H/¹³C-NMR : Analyze cyclohexyl proton splitting patterns (e.g., axial vs. equatorial protons at δ 1.2–2.5 ppm) and sulfinamide methyl groups (singlet at δ 1.4 ppm). Trifluoromethyl carbons appear as quartets (¹³C NMR, δ ~120 ppm, J ~270 Hz) .

- IR Spectroscopy : Confirm urea C=O stretches (1640–1680 cm⁻¹) and sulfinamide S=O stretches (1040–1100 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as demonstrated in for a related sulfinamide .

Advanced: How to resolve discrepancies between theoretical and observed NMR spectra?

Methodological Answer:

- Dynamic Effects : Investigate conformational exchange (e.g., cyclohexyl ring flipping) via variable-temperature NMR. Line broadening at low temps suggests slow equilibration.

- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*). Adjust for solvent effects (e.g., chloroform vs. DMSO).

- Heteronuclear Coupling : Use HSQC/HMBC to assign ambiguous signals. For example, the urea NH proton may show NOE correlations to cyclohexyl protons .

Basic: What role do trifluoromethyl groups play in reactivity and analysis?

Methodological Answer:

- Electron-Withdrawing Effects : The 3,5-bis(trifluoromethyl)phenyl group stabilizes the urea via resonance and inductive effects, enhancing electrophilicity during coupling.

- Analytical Challenges : Fluorine signals (¹⁹F NMR, δ -60 to -65 ppm) can overlap; use ¹H-¹⁹F HOESY to probe spatial proximity to sulfinamide groups .

Advanced: How to mitigate racemization during sulfinamide synthesis?

Methodological Answer:

- Low-Temperature Conditions : Perform sulfinamide coupling below -20°C to slow epimerization.

- Chiral HPLC Monitoring : Use a Chiralpak IA column with hexane/IPA to track enantiomeric excess (ee) during reaction progression.

- Protonation Control : Add Hünig’s base to stabilize intermediates and prevent acid-catalyzed racemization .

Basic: What purification methods are suitable for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate sulfinamide from unreacted urea.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to yield high-purity crystals for X-ray analysis .

Advanced: How to analyze kinetic vs. thermodynamic control in urea formation?

Methodological Answer:

- Time-Dependent Studies : Monitor reaction progress via in-situ IR. Rapid urea formation at 25°C suggests kinetic control, while prolonged heating favors thermodynamic products.

- Transition State Modeling : Use DFT to compare activation energies for competing pathways (e.g., cis vs. trans urea isomers) .

Basic: What safety precautions are necessary when handling trifluoromethyl reagents?

Methodological Answer:

- Corrosivity : Use PTFE-lined caps and glassware to resist HF byproducts.

- Ventilation : Conduct reactions in a fume hood; 3,5-bis(trifluoromethyl)phenyl isocyanate is a lachrymator .

Advanced: How to validate synthetic intermediates using mass spectrometry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。